N-甲基-1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}-N-[3-(三氟甲基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基]氮杂环丁-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with the molecular formula C15H13F3N10 . It has an average mass of 390.326 Da and a monoisotopic mass of 390.127686 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple ring systems, including two triazolo[4,3-b]pyridazine rings . It contains 10 hydrogen bond acceptors and no hydrogen bond donors . It has 4 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 93.0±0.5 cm3 . The compound has a polar surface area of 93 Å2 and a molar volume of 216.0±7.0 cm3 . The compound’s ACD/LogP is -0.08 .科学研究应用
化学合成和修饰
N-甲基-1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}-N-[3-(三氟甲基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基]氮杂环丁-3-胺及其类似物一直是化学合成研究的主题。例如,研究描述了咪唑并[1,2-a]吡啶、吡啶并[1,2-a]苯并咪唑、s-三唑并[1,5-a]吡啶和s-三唑-[4,3-a]吡啶的N-氨化反应。这项研究为创造一系列具有潜在药用价值的化合物打开了大门 (Glover & Rowbottom, 1976)。
抗肿瘤和抗菌特性
含有三唑并[4,3-b]哒嗪-6-基结构的化合物因其潜在的抗肿瘤和抗菌活性而受到研究。新型的N-芳基吡唑-含有烯胺酮被合成并评估了其对人乳腺细胞系和肝癌细胞系的细胞毒性作用,显示出与标准治疗方法相当的抑制效果 (Riyadh, 2011)。
哮喘治疗的潜力
研究还探索了稠合哒嗪的潜力,其中包括类似于N-甲基-1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}-N-[3-(三氟甲基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基]氮杂环丁-3-胺的结构,在治疗哮喘和呼吸系统疾病中的潜力。这些研究导致了具有强大抗哮喘活性的化合物的开发,扩大了呼吸系统疾病的治疗可能性 (Kuwahara et al., 1997)。
未来方向
The compound could potentially be used in the development of new medicines . For example, a patent application discloses the use of a similar compound in preparing medicaments for relieving or controlling excessive lung inflammatory reaction . This compound not only can effectively inhibit excessive lung inflammatory reaction but also can inhibit metastasis and infiltration of lung cancer .
属性
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N10/c1-25(12-4-3-11-21-22-14(15(16,17)18)28(11)24-12)9-6-26(7-9)13-5-2-10-20-19-8-27(10)23-13/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFNODIWYVGRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。